1-Methyl homopiperazine hydroiodide 1-Methyl homopiperazine hydroiodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465741
InChI: InChI=1S/C6H14N2.HI/c1-8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H
SMILES: CN1CCCNCC1.I
Molecular Formula: C6H15IN2
Molecular Weight: 242.10 g/mol

1-Methyl homopiperazine hydroiodide

CAS No.:

Cat. No.: VC13465741

Molecular Formula: C6H15IN2

Molecular Weight: 242.10 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl homopiperazine hydroiodide -

Specification

Molecular Formula C6H15IN2
Molecular Weight 242.10 g/mol
IUPAC Name 1-methyl-1,4-diazepane;hydroiodide
Standard InChI InChI=1S/C6H14N2.HI/c1-8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H
Standard InChI Key PWZVOMXXRFFJRT-UHFFFAOYSA-N
SMILES CN1CCCNCC1.I
Canonical SMILES CN1CCCNCC1.I

Introduction

Structural and Physical Properties

Molecular Characteristics

  • Chemical Formula: C₆H₁₅IN₂

  • Molecular Weight: 242.10 g/mol

  • Structure: A seven-membered ring (1,4-diazepane) with a methyl group at the 1-position and an iodide ion as the counterion .

Physicochemical Data

PropertyValueSource
Melting PointNot explicitly reported
Boiling Point149.3°C (estimated for parent)
SolubilitySoluble in polar solvents
DensityData unavailable
Flash Point49.7°C (parent compound)

The parent compound, 1-methylhomopiperazine, has a boiling point of 157.4°C and a melting point of 33°C . The hydroiodide form likely exhibits higher thermal stability due to ionic interactions .

Synthesis and Preparation

Synthetic Routes

1-Methyl homopiperazine hydroiodide is typically synthesized via alkylation or quaternization reactions:

  • Alkylation of Homopiperazine: Reacting homopiperazine with methyl iodide in a polar solvent (e.g., methanol) under reflux conditions, followed by acidification with hydroiodic acid .

  • Alternative Methods: Reductive amination or catalytic hydrogenation may also yield intermediates, though specific protocols for this compound are less documented .

Industrial-Scale Production

Industrial synthesis often involves optimizing reaction parameters such as temperature (50–250°C), pressure (0.2–20 MPa), and catalyst selection (e.g., Raney nickel or palladium) . For example, a patent describes methyl transfer reactions using 1,4-diazepane derivatives under solvent environments .

Applications and Research Findings

Pharmaceutical Intermediate

1-Methyl homopiperazine hydroiodide serves as a precursor in synthesizing bioactive molecules. For instance:

  • Antimicrobial Agents: Derivatives show activity against Trypanosoma brucei (causing sleeping sickness) and Mycobacterium tuberculosis .

  • Neuropharmacology: Structural analogs interact with dopamine and serotonin receptors, suggesting potential in treating CNS disorders.

Catalysis

The compound’s basicity facilitates its use as a catalyst in condensation and alkylation reactions. For example, lithium salts of similar amines protect aryl aldehydes in synthetic workflows .

ParameterDescriptionSource
GHS SymbolsGHS02 (Flammable), GHS05 (Corrosive)
Signal WordDanger
Hazard StatementsH225, H314, H312+H332

Precautions

  • Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C .

  • Handling: Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation of dust or vapors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator